cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is a coordination compound that involves platinum as the central metal atom coordinated with 1,3-benzenedicarboxylic acid and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex typically involves the reaction of 1,3-benzenedicarboxylic acid with a platinum salt in the presence of a sulfonating agent. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as crystallization, filtration, and drying to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The platinum center can be reduced to lower oxidation states.
Substitution: Ligands around the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ligands such as ammonia, phosphines, or other carboxylates.
Major Products Formed
Oxidation products: Higher oxidation state platinum complexes.
Reduction products: Lower oxidation state platinum complexes.
Substitution products: New platinum complexes with different ligands.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to the cytotoxic effects of platinum complexes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex involves:
Coordination with target molecules: The platinum center can coordinate with various biological molecules, such as DNA or proteins.
Disruption of cellular processes: The coordination can lead to the disruption of essential cellular processes, such as DNA replication or protein function.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by interfering with their cellular machinery.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its sulfonate group may enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
108812-35-7 |
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Molecular Formula |
C13H16N2O7PtS |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |
InChI Key |
YHKHVSWLLPLAOV-UHFFFAOYSA-L |
SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Canonical SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Synonyms |
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |
Origin of Product |
United States |
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